molecular formula C8H10FN B152412 (S)-1-(3-fluorophenyl)ethanamine CAS No. 444643-09-8

(S)-1-(3-fluorophenyl)ethanamine

Cat. No. B152412
M. Wt: 139.17 g/mol
InChI Key: ASNVMKIDRJZXQZ-LURJTMIESA-N
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Description

“(S)-1-(3-fluorophenyl)ethanamine” is a chemical compound with the CAS Number: 444643-09-8 . It has a molecular weight of 139.17 . The IUPAC name for this compound is (1S)-1-(3-fluorophenyl)ethylamine . It is typically stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C . The compound is in liquid form .


Molecular Structure Analysis

The InChI code for “(S)-1-(3-fluorophenyl)ethanamine” is 1S/C8H10FN/c1-6(10)7-3-2-4-8(9)5-7/h2-6H,10H2,1H3/t6-/m0/s1 . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

“(S)-1-(3-fluorophenyl)ethanamine” is a liquid . It has a molecular weight of 139.17 and should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .

Scientific Research Applications

  • Synthesis and Analytical Characterizations : Research by Dybek et al. (2019) discusses substances based on the 1,2-diarylethylamine template, like (S)-1-(3-fluorophenyl)ethanamine, which have potential clinical applications. Their study focused on the synthesis and analytical characterization of these substances, including mass spectrometry and chromatography analyses, which are crucial for understanding their properties and potential uses (Dybek et al., 2019).

  • Efficient Synthesis for Pharmaceutical Applications : Brands et al. (2003) described an efficient synthesis method for Aprepitant, an NK(1) receptor antagonist, using a process that involves (S)-1-(3-fluorophenyl)ethanamine. This synthesis is significant in pharmaceutical manufacturing, demonstrating the chemical's role in producing medically relevant compounds (Brands et al., 2003).

  • Antibacterial and Antifungal Activity : Pejchal et al. (2015) synthesized novel amides using (S)-1-(3-fluorophenyl)ethanamine and tested them for antibacterial and antifungal activities. Some compounds showed activity comparable to standard medicinal drugs, indicating the potential of (S)-1-(3-fluorophenyl)ethanamine derivatives in developing new antimicrobial agents (Pejchal et al., 2015).

  • Ligand Synthesis and Characterization : Canary et al. (1998) discussed the synthesis of ligands involving (S)-1-(3-fluorophenyl)ethanamine. These ligands form chiral, pseudo C3-symmetric complexes with metal salts, important for applications in coordination chemistry and material science (Canary et al., 1998).

  • Enantioselective Synthesis : A study in 2022 reported the enantioselective synthesis of (S)-(-)-1-(4-fluorophenyl)ethanol, an intermediate in the synthesis of certain medical compounds, using a process that involves (S)-1-(3-fluorophenyl)ethanamine. This research highlights its role in producing specific enantiomers important for drug development (ChemChemTech, 2022).

  • Histamine Analogues with Agonistic Activity : Zingel et al. (1990) synthesized 2-phenylhistamines, including compounds with (S)-1-(3-fluorophenyl)ethanamine, to study their histamine H1-agonistic activity. This research is relevant for developing new drugs targeting histamine receptors (Zingel et al., 1990).

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302-H315-H319-H335 , indicating that it can be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation. The precautionary statements are P261-P305+P351+P338 , advising to avoid breathing dust/fume/gas/mist/vapours/spray, and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do so .

properties

IUPAC Name

(1S)-1-(3-fluorophenyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10FN/c1-6(10)7-3-2-4-8(9)5-7/h2-6H,10H2,1H3/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASNVMKIDRJZXQZ-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC(=CC=C1)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60427794
Record name (S)-1-(3-fluorophenyl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60427794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-1-(3-fluorophenyl)ethanamine

CAS RN

444643-09-8
Record name (αS)-3-Fluoro-α-methylbenzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=444643-09-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (S)-1-(3-fluorophenyl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60427794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1S)-1-(3-Fluorophenyl)ethylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Add sodium cyanoborohydride (452 mg, 7.2 mmol) to a solution of 3-fluoroacetophenone (500 mg, 3.6 mmol) and ammonium acetate (2.8 g, 36 mmol) in methanol (11 mL). Stir the mixture for 96 h at ambient temperature under a nitrogen atmosphere. Adjust to pH 2 with 2M hydrogen chloride in diethyl ether. Concentrate the slurry in vacuo, dilute the residue with DCM and wash with 5N aqueous NaOH followed by saturated aqueous NaHCO3. Dry the organic layer, concentrate in vacuo to half of the volume, and load the solution onto a SCX column (pre-wash column with methanol followed by DCM, then elute with 2M ammonia in methanol). Concentrate the fractions to half of the volume to remove ammonia, add excess of 2M hydrogen chloride in diethyl ether and concentrate to obtain the hydrochloride salt (70:30 mixture of title compound and dimer). Purify by chromatography on silica gel eluting with DCM/2M ammonia in methanol (20:1) to obtain the title compound (323 mg, 51%). MS (ES+) m/z: 140 (M+H)+
Quantity
452 mg
Type
reactant
Reaction Step One
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500 mg
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reactant
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2.8 g
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reactant
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Quantity
11 mL
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solvent
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0 (± 1) mol
Type
reactant
Reaction Step Two
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0 (± 1) mol
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Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
DE Uehling, B Joseph, KC Chung… - Journal of medicinal …, 2021 - ACS Publications
Both previous and additional genetic knockdown studies reported herein implicate G protein-coupled receptor kinase 6 (GRK6) as a critical kinase required for the survival of multiple …
Number of citations: 10 pubs.acs.org

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